N-[4-(acetylamino)phenyl]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-ACETAMIDOPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves several steps. One common method includes the use of Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These methods are employed to construct the quinazoline core, followed by the introduction of the acetamidophenyl and ethyl groups under specific reaction conditions. Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(4-ACETAMIDOPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and trifluoroacetic acid (TFA) . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinazoline core or the acetamidophenyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-inflammatory, anticancer, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of other quinazoline derivatives with potential therapeutic benefits .
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3), which are involved in inflammatory and cancer pathways . The binding of this compound to these targets disrupts their normal function, thereby exerting its biological effects.
Comparison with Similar Compounds
N-(4-ACETAMIDOPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE can be compared to other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib . These compounds also exhibit significant biological activities, particularly in cancer treatment. N-(4-ACETAMIDOPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is unique due to its specific structural features and the presence of the acetamidophenyl group, which may confer distinct biological properties . Similar compounds include other quinazoline derivatives with varying substituents that influence their biological activity and therapeutic potential .
Properties
Molecular Formula |
C22H22N4O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-3-25-20(29)17-6-4-5-7-18(17)26-19(28)12-13-22(25,26)21(30)24-16-10-8-15(9-11-16)23-14(2)27/h4-11H,3,12-13H2,1-2H3,(H,23,27)(H,24,30) |
InChI Key |
XGJJNLNVKJQOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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